1-(2-Iodo-6-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Iodo-6-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . It is characterized by the presence of iodine and sulfur atoms attached to a phenyl ring, making it a unique compound in organic chemistry.
Preparation Methods
The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Iodo-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a thiol compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or hydroxyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Iodo-6-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-6-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its iodine and mercapto groups. These interactions can lead to the modification of proteins and enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Iodo-6-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Bromo-6-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(2-Chloro-6-mercaptophenyl)propan-2-one: Contains a chlorine atom instead of iodine.
1-(2-Fluoro-6-mercaptophenyl)propan-2-one: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(2-iodo-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5H2,1H3 |
InChI Key |
KLHXCOUKFDTOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1I)S |
Origin of Product |
United States |
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